molecular formula C10H8BrNO2S B2431851 Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate CAS No. 1980045-04-2

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B2431851
CAS No.: 1980045-04-2
M. Wt: 286.14
InChI Key: QLZIMOTXTFBGFQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors and medicinal chemistry

Properties

IUPAC Name

methyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZIMOTXTFBGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . Another method involves the reaction of 3-amino-4-bromobenzo[b]thiophene with methyl chloroformate under controlled temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure scalability and reproducibility, making it suitable for industrial applications .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent at the 4-position facilitates transition metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling :
This reaction enables the introduction of aryl or heteroaryl groups via palladium catalysis. For example, coupling with 4-methoxyphenylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) yields biaryl derivatives.

Ullmann-Type Coupling :
Copper-catalyzed coupling with aryl halides has been demonstrated under mild conditions. A study using CuI/l-proline/K₃PO₄ in DMF at 110°C achieved a 62% yield when reacting with 4-iodoanisole (Table 1) .

Table 1: Ullmann Coupling with Aryl Halides

Aryl HalideCatalyst SystemSolventTemp (°C)Yield (%)
4-IodoanisoleCuI/l-proline/K₃PO₄DMF11062
4-BromoanisoleCuI/l-proline/K₃PO₄DMF11038

Nucleophilic Aromatic Substitution

The electron-withdrawing ester group activates the bromine for nucleophilic displacement.

Amine Substitution :
Treatment with primary or secondary amines (e.g., morpholine) in DMF at 80–100°C replaces bromine with amine groups. Yields range from 50–85%, depending on steric and electronic factors .

Thiol Substitution :
Reaction with thiophenol in the presence of K₂CO₃ produces thioether derivatives, though competing ester hydrolysis may occur under basic conditions.

Cyclization Reactions

The amino group at the 3-position enables cyclocondensation to form fused heterocycles.

Diazepinone Formation :
Heating with DMF-DMA (dimethylformamide dimethyl acetal) at 120°C induces cyclization, yielding a tetracyclic diazepinone derivative in 41% yield (Scheme 1) .

Pyrimidine Synthesis :
Reaction with nitriles or amidines under microwave irradiation (130°C, DMSO) forms pyrimidine-fused benzothiophenes, a scaffold for kinase inhibitors .

Functional Group Modifications

Ester Hydrolysis :
The methyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH/H₂O (80°C, 4h), enabling further derivatization.

Amino Group Reactivity :

  • Diazotization : Forms diazonium salts for Sandmeyer reactions or azo couplings.

  • Acylation : Acetylation with acetic anhydride produces acetamide derivatives, enhancing solubility for biological assays .

Radical Pathways

Under copper catalysis, the bromine atom participates in atom-transfer radical reactions, though competing pathways may lead to byproducts like dehalogenated species .

Key Research Findings

  • Catalyst Optimization : Palladium-based systems (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency for bulky substrates .

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 15 min for cyclocondensation vs. 6h conventionally) .

  • Selectivity Challenges : Competing reactions at the amino and bromine sites necessitate careful condition tuning .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzothiophene scaffold, which is known for its diverse biological properties. The synthesis of this compound can be achieved through microwave-assisted methods, which enhance yield and reduce synthesis time. For instance, the microwave irradiation of 2-halobenzonitriles with methyl thioglycolate has been reported to produce high yields of aminobenzothiophenes, including derivatives like this compound .

Anticancer Activity

This compound has been implicated in the inhibition of specific kinases involved in tumorigenesis. In particular, it targets PIM kinases (PIM1, PIM2, and PIM3), which play a significant role in cancer cell proliferation and survival. Compounds derived from the benzothiophene scaffold have shown nanomolar activity against these kinases, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various pathogens, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial effects. For example, certain derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic application. Studies assessing cytotoxicity have revealed that certain derivatives maintain low hemolytic activity (ranging from 3.23% to 15.22%) and exhibit noncytotoxic behavior at concentrations significantly higher than their MIC values (IC50 > 60 μM). This suggests a favorable safety profile for further exploration in clinical settings .

Case Studies and Research Findings

Study Findings Reference
Study on PIM Kinase InhibitionDemonstrated nanomolar inhibition of PIM1, PIM2, and PIM3 by benzothiophene derivatives
Antimicrobial EvaluationMIC values between 0.22 and 0.25 μg/mL against S. aureus; significant antibiofilm potential
Cytotoxicity AssessmentLow hemolytic activity; noncytotoxic at high concentrations (IC50 > 60 μM)

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